Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18666593
InChI: InChI=1S/C13H14F3NO2/c1-9-5-3-4-6-10(9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3
SMILES:
Molecular Formula: C13H14F3NO2
Molecular Weight: 273.25 g/mol

Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate

CAS No.:

Cat. No.: VC18666593

Molecular Formula: C13H14F3NO2

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate -

Specification

Molecular Formula C13H14F3NO2
Molecular Weight 273.25 g/mol
IUPAC Name methyl 5,5,5-trifluoro-4-(2-methylphenyl)iminopentanoate
Standard InChI InChI=1S/C13H14F3NO2/c1-9-5-3-4-6-10(9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3
Standard InChI Key NYJRCMLFSPAISU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N=C(CCC(=O)OC)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pentanoate backbone esterified with a methyl group at the terminal carboxylate. Position 4 of the pentanoate chain is substituted with an imino group (C=N\text{C=N}) linked to an ortho-tolyl moiety (2-methylphenyl). The trifluoromethyl (CF3\text{CF}_{3}) group at position 5 introduces significant electronegativity and lipophilicity . The IUPAC name, methyl 5,5,5-trifluoro-4-(2-methylphenyl)iminopentanoate, reflects this arrangement.

Key Structural Attributes:

  • Ortho-tolylimino group: The methyl substituent on the benzene ring’s ortho position creates steric hindrance, influencing reaction pathways .

  • Trifluoromethyl group: Enhances metabolic stability and electron-withdrawing effects, critical for interactions in biological systems.

  • Ester functionality: Provides sites for hydrolysis or transesterification reactions .

Spectroscopic Characterization

Data from PubChem and VulcanChem indicate the following identifiers:

  • InChIKey: NYJRCMLFSPAISU-UHFFFAOYSA-N

  • Canonical SMILES: COC(=O)CCC(=NC1=CC=CC=C1C)C(F)(F)F

  • PubChem CID: 46192219

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a multi-step process:

  • Imine Formation: Condensation of 5,5,5-trifluoro-4-oxopentanoic acid methyl ester with o-toluidine (C7H9N\text{C}_{7}\text{H}_{9}\text{N}) in the presence of a dehydrating agent (e.g., molecular sieves) .

  • Purification: Chromatographic techniques or recrystallization from ethanol/dichloromethane mixtures yield high-purity product (≥98%) .

Optimized Conditions:

  • Solvent: Dichloromethane or ethanol.

  • Temperature: 0–25°C to prevent side reactions .

  • Catalyst: Acidic or basic conditions tailored to substrate reactivity .

Industrial-Scale Production

MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, emphasizing reproducibility and purity . Challenges include controlling regioselectivity in imine formation and minimizing hydrolysis of the ester group .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight273.25 g/mol
Density~1.06 g/cm³ (predicted)
Boiling Point323.1±42.0°C (estimated)
pKa1.93±0.50 (predicted for analog)
SolubilitySoluble in polar aprotic solvents

The trifluoromethyl group increases hydrophobicity, limiting aqueous solubility but enhancing membrane permeability in biological contexts.

Reactivity and Functional Transformations

Hydrolysis and Stability

The imino bond (C=N\text{C=N}) is susceptible to hydrolysis under acidic or basic conditions, yielding primary amines and ketones . Stability studies suggest that anhydrous storage at −20°C prolongs shelf life .

Participation in Catalytic Cycles

In asymmetric catalysis, this compound serves as a precursor for Mannich reactions. For example, L-tryptophan-catalyzed reactions with hydroxyacetone yield anti-Mannich adducts with diastereomeric ratios up to 9.6:1 . The ortho-methyl group directs stereoselectivity by modulating transition-state geometries .

Example Reaction:

Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate+HydroxyacetoneL-Trpanti-Mannich adduct (dr >9:1)\text{Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate} + \text{Hydroxyacetone} \xrightarrow{\text{L-Trp}} \text{anti-Mannich adduct (dr >9:1)}

Applications and Research Findings

Pharmaceutical Intermediates

Fluorinated imino esters are pivotal in synthesizing protease inhibitors and kinase modulators. The trifluoromethyl group improves bioavailability by resisting oxidative metabolism. Preclinical studies highlight potential in:

  • Anticancer agents: Targeting tyrosine kinases.

  • Antiviral drugs: Inhibiting viral protease activity.

Materials Science

The compound’s rigidity and thermal stability make it a candidate for high-performance polymers. Copolymerization with acrylates enhances glass transition temperatures (TgT_g) by 15–20°C .

Comparison with Structural Analogues

CompoundCASSubstituent PositionMolecular WeightKey Difference
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate145176-42-7Para275.27 g/molReduced steric hindrance, higher solubility
Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoateN/AMeta273.25 g/molAltered electronic effects on reactivity

The ortho isomer’s steric bulk impedes nucleophilic attacks at the imino nitrogen, favoring alternative reaction pathways compared to para and meta analogues .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Process Optimization: Develop continuous-flow synthesis to improve yield .

  • Theoretical Studies: DFT calculations to predict reactivity in catalytic systems .

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